
1-Bromo-2-chloro-3-fluoro-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-3-fluoro-5-iodobenzene is an aromatic halogenated compound with the molecular formula C6H2BrClFI. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2-chloro-3-fluoro-5-iodobenzene . These factors can include temperature, pH, and the presence of other substances that can interact with the compound. For instance, the compound is a solid at room temperature , which can affect its solubility and therefore its bioavailability and efficacy.
Métodos De Preparación
1-Bromo-2-chloro-3-fluoro-5-iodobenzene can be synthesized through several methods. One common synthetic route involves the halogenation of a benzene derivative. The process typically includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3).
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2).
Iodination: Introduction of an iodine atom using iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3).
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-2-chloro-3-fluoro-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where one halogen atom is replaced by another nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of different oxidation products.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the removal of halogen atoms and the formation of a less halogenated benzene derivative.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-3-fluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of halogenated aromatic compounds and their reactivity.
Biology: The compound is used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.
Comparación Con Compuestos Similares
1-Bromo-2-chloro-3-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-chloro-2-fluoro-5-iodobenzene: Similar structure but different positions of halogen atoms.
1-Bromo-2-chloro-4-fluoro-5-iodobenzene: Similar structure but different positions of halogen atoms.
1-Bromo-2-chloro-3-fluoro-4-iodobenzene: Similar structure but different positions of halogen atoms.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which influences its chemical reactivity and applications.
Propiedades
IUPAC Name |
1-bromo-2-chloro-3-fluoro-5-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(9)6(4)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUJFIGBSBJRDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
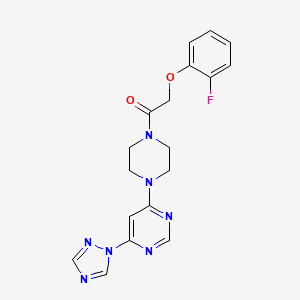
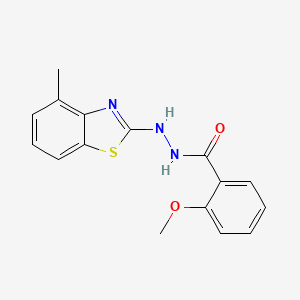

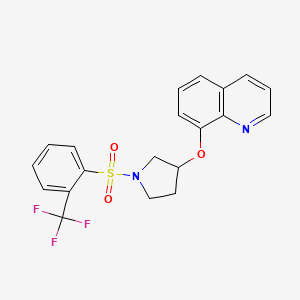
![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)

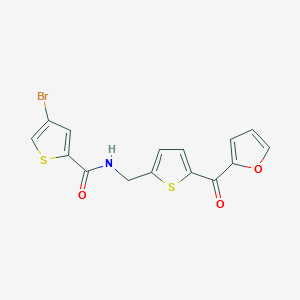
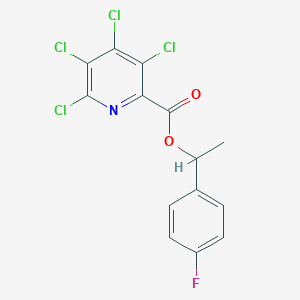
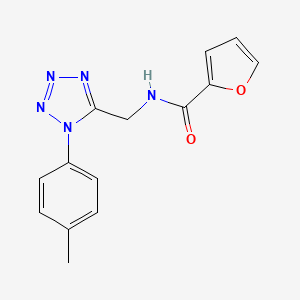
![N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2407201.png)
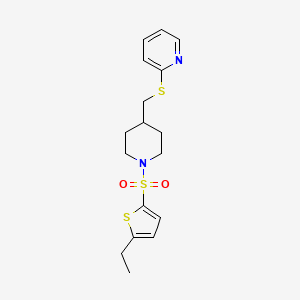

![3-benzyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407208.png)
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407211.png)
